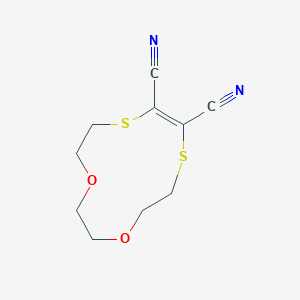
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene (DDTC) is a cyclic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DDTC is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is not fully understood, but it is believed to act as a chelating agent for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron.
Biochemical and Physiological Effects
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.
実験室実験の利点と制限
One advantage of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene in lab experiments is its high stability and low toxicity. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene, including investigating its potential applications in the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and developing new methods for synthesizing and working with 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene. Additionally, there is potential for 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene to be used in the development of new materials and technologies, such as sensors and catalysts.
合成法
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene can be synthesized using a variety of methods, including the reaction of 1,2-dithiolane-3-one-1,1-dioxide with acetonitrile and cyanogen chloride. This method yields a high purity product and has been used in many studies investigating the properties of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene.
科学的研究の応用
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, a reagent in organic synthesis, and a fluorescent probe for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential applications in the treatment of cancer and other diseases.
特性
CAS番号 |
107089-68-9 |
|---|---|
製品名 |
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene |
分子式 |
C10H12N2O2S2 |
分子量 |
256.3 g/mol |
IUPAC名 |
(8Z)-1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2/b10-9- |
InChIキー |
ODJAJVAAPDLRIQ-KTKRTIGZSA-N |
異性体SMILES |
C1COCCS/C(=C(\SCCO1)/C#N)/C#N |
SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
正規SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
ピクトグラム |
Irritant |
同義語 |
8 9-DICYANO-1 4-DIOXA-7 10-DITHIACYCLO-& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



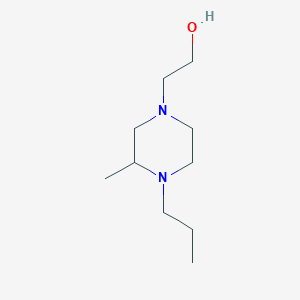

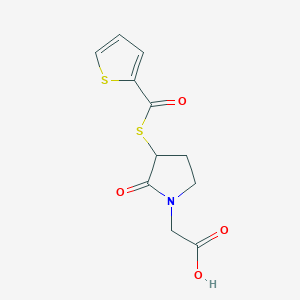
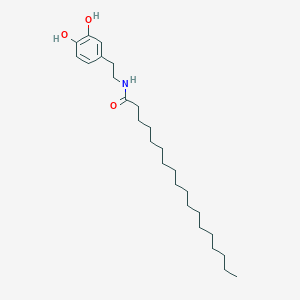


![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
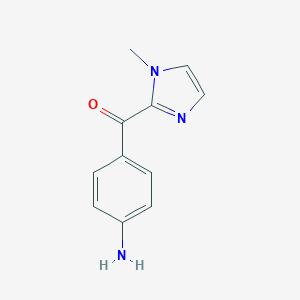
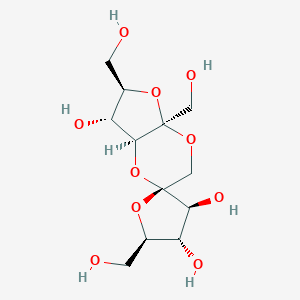

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)


